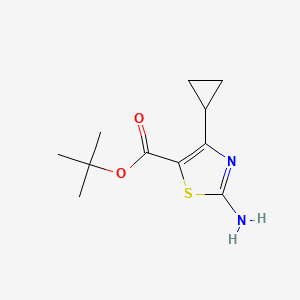![molecular formula C26H19ClFN3O3S B2673804 N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892306-70-6](/img/no-structure.png)
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C26H19ClFN3O3S and its molecular weight is 507.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has demonstrated the synthesis of bioactive benzothiazolinone acetamide analogs, including studies on their vibrational spectra and electronic properties. These compounds have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and promising free energy of electron injection for photovoltaic applications. Moreover, their nonlinear optical activity and molecular docking studies, particularly with Cyclooxygenase 1 (COX1), highlight their relevance in ligand-protein interaction studies (Mary et al., 2020).
Affinity Towards A1 and A2A Adenosine Receptors
The synthesis and biological evaluation of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been investigated for their affinity towards A1 and A2A adenosine receptors. These studies have provided insights into the structural requirements for receptor binding, offering a foundation for the development of novel compounds with high affinity and selectivity for A1 receptor subtype (Betti et al., 1999).
Metabolic Stability in PI3K/mTOR Dual Inhibitors
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the examination of various 6,5-heterocycles to improve metabolic stability. This research is crucial for the development of potent and efficacious inhibitors with minimized metabolic deacetylation, enhancing their therapeutic potential (Stec et al., 2011).
Imaging Studies with Positron Emission Tomography (PET)
Synthesis and biological evaluation of fluorinated compounds for studying peripheral benzodiazepine receptors using PET imaging have been explored. These studies contribute to the understanding of receptor expression in neurodegenerative disorders, offering a pathway for the development of novel imaging agents (Fookes et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-chlorobenzylamine with 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid, followed by the acetylation of the resulting amine.", "Starting Materials": [ "2-chlorobenzylamine", "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Dissolve 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid in dichloromethane and add to the amine solution. Stir the mixture at room temperature for 2 hours.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 1 hour.", "Step 4: Add sodium bicarbonate solution to the reaction mixture and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the residue by column chromatography using diethyl ether and dichloromethane as eluent to obtain the desired product." ] } | |
Numéro CAS |
892306-70-6 |
Formule moléculaire |
C26H19ClFN3O3S |
Poids moléculaire |
507.96 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32) |
Clé InChI |
WSZJRGCBFMXQQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)



![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)

![9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2673736.png)
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2673737.png)


![1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673740.png)
